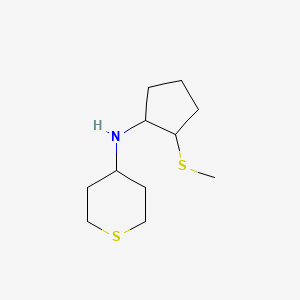
N-(2-methylsulfanylcyclopentyl)thian-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylsulfanylcyclopentyl)thian-4-amine, also known as 5-MTMT, is a synthetic compound that belongs to the class of thianaphthene derivatives. It has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development.
Mechanism of Action
The exact mechanism of action of N-(2-methylsulfanylcyclopentyl)thian-4-amine is not fully understood. However, it is thought to act as a modulator of the serotonergic and dopaminergic systems in the brain. It has been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to bind to the serotonin transporter, which may contribute to its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to inhibit the growth of cancer cells, which may contribute to its potential use as a chemotherapeutic agent. In addition, it has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in various fields.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-methylsulfanylcyclopentyl)thian-4-amine is its potential use as a scaffold for the development of new drugs. It has also been shown to have anxiolytic and antidepressant effects in animal models, which may make it a useful tool for studying the mechanisms underlying these conditions. However, one of the limitations of this compound is its relatively low potency compared to other compounds with similar therapeutic potential.
Future Directions
There are several future directions for research on N-(2-methylsulfanylcyclopentyl)thian-4-amine. One direction is to further study its potential use as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells. Another direction is to further study its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent derivatives for use in various therapeutic applications.
Synthesis Methods
The synthesis of N-(2-methylsulfanylcyclopentyl)thian-4-amine involves a multi-step process. The starting material is 2-methylthiophene-3-carboxylic acid, which is converted to 2-methylthiophene-3-carboxylic acid chloride by reaction with thionyl chloride. The resulting compound is then reacted with cyclopentylamine to yield this compound.
Scientific Research Applications
N-(2-methylsulfanylcyclopentyl)thian-4-amine has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. In cancer research, it has been studied for its potential use as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells. In drug development, it has been studied for its potential use as a scaffold for the development of new drugs.
Properties
IUPAC Name |
N-(2-methylsulfanylcyclopentyl)thian-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS2/c1-13-11-4-2-3-10(11)12-9-5-7-14-8-6-9/h9-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWFZMHQUJWMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6629338.png)
![3-chloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629359.png)
![4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6629363.png)
![N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine](/img/structure/B6629371.png)
![N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B6629374.png)
![[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629382.png)
![N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine](/img/structure/B6629390.png)

![[2-[[(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino]cyclopentyl]methanol](/img/structure/B6629401.png)
![7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B6629415.png)

![N-(6-fluoropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629434.png)
![[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)
